Product packaging for Ethylidenecyclopentane(Cat. No.:CAS No. 2146-37-4)

Ethylidenecyclopentane

Cat. No.: B1584536
CAS No.: 2146-37-4
M. Wt: 96.17 g/mol
InChI Key: VONKRKBGTZDZNV-UHFFFAOYSA-N
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Description

Ethylidenecyclopentane is a useful research compound. Its molecular formula is C7H12 and its molecular weight is 96.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74129. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12 B1584536 Ethylidenecyclopentane CAS No. 2146-37-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethylidenecyclopentane
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InChI

InChI=1S/C7H12/c1-2-7-5-3-4-6-7/h2H,3-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VONKRKBGTZDZNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12
Source PubChem
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DSSTOX Substance ID

DTXSID70175739
Record name Ethylidenecyclopentane
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Molecular Weight

96.17 g/mol
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CAS No.

2146-37-4
Record name Ethylidenecyclopentane
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Contextualization Within Cyclic Olefins and Exocyclic Alkenes

Ethylidenecyclopentane is classified as a cyclic olefin, a class of unsaturated hydrocarbons containing a carbon-carbon double bond within a ring system. ontosight.aiwikipedia.org More specifically, it is an exocyclic alkene. This distinction is crucial: an endocyclic double bond has both of its carbon atoms as part of the ring structure, whereas an exocyclic double bond has only one of its carbons within the ring, with the other being external to it. libretexts.org In this compound, one carbon of the C=C double bond is a member of the cyclopentane (B165970) ring, while the other is part of the external ethylidene group. ontosight.aicymitquimica.com

The distinction between exocyclic and endocyclic isomers, such as this compound and its endocyclic counterpart 1-ethylcyclopentene, is fundamental to understanding their relative thermodynamic stabilities. cdnsciencepub.com Historically, it was believed that for five-membered rings, the exocyclic double bond was more stable. However, subsequent research, including measurements of heats of hydrogenation and formation, has revised this view. cdnsciencepub.comillinois.edu Current data indicates that the endocyclic isomer (1-ethylcyclopentene) is slightly more stable than the exocyclic isomer (this compound), though the energy difference is small. cdnsciencepub.com Studies comparing their gaseous heats of formation show that the internal double bond is favored by approximately 0.5 kcal/mol in both five- and six-membered rings. cdnsciencepub.com

Comparison of Enthalpies of Formation (ΔHf(g))

CompoundIsomer TypeΔHf(g) (kcal/mol)
This compound Exocyclic-1.3
1-Ethylcyclopentene Endocyclic-23.6

This table illustrates the relative thermodynamic stabilities of the exo and endo isomers.

Historical Perspective of Ethylidenecyclopentane in Organic Synthesis Research

The study of ethylidenecyclopentane and related exocyclic alkenes has been a topic of interest for several decades, particularly concerning their synthesis and relative stabilities compared to their endocyclic isomers. Early synthetic methods included the reaction of cyclopentylmagnesium bromide with acetaldehyde, followed by a dehydration step to form the double bond. ontosight.ai

Research in the latter half of the 20th century focused significantly on resolving the "endo-exo" double bond stability question. A 1979 study, for instance, measured the heats of vaporization and gaseous heats of formation for a series of cyclic alkenes, including this compound. cdnsciencepub.com This work was pivotal in demonstrating that the previously held belief about the greater stability of exocyclic double bonds in five-membered rings was incorrect, showing instead a slight preference for the endocyclic isomer. cdnsciencepub.com

By the 1980s and 1990s, the focus shifted towards harnessing the reactivity of the this compound moiety in more complex synthetic applications. A 1990 paper in The Journal of Organic Chemistry detailed a (Z)-ethylidenecyclopentane annulation method as a key step in the total syntheses of sesquiterpenes like (±)-oplopanone. acs.org This highlighted the compound's utility as a structural motif in building intricate natural product skeletons. acs.orgmdpi.com Early research also documented its formation during the pyrolysis of 2-cyclopentylethyl acetate (B1210297), although vinylcyclopentane (B1346689) was the major product. dtic.mil

Contemporary Significance and Emerging Research Directions for Ethylidenecyclopentane

Established Reaction Pathways for this compound Formation

The synthesis of this compound, a five-membered carbocycle with an exocyclic double bond, can be achieved through several established organic reactions. These methods often involve the transformation of cyclic ketones or related precursors.

Grignard Reagent-Mediated Transformations and Dehydration Processes

A primary route to this compound involves the reaction of a Grignard reagent with a cyclopentanone (B42830) derivative. Grignard reagents, with the general formula RMgX, are potent nucleophiles widely used for forming carbon-carbon bonds. iitk.ac.in The reaction begins with the nucleophilic addition of the Grignard reagent to the carbonyl carbon of a ketone or aldehyde, forming a secondary or tertiary alcohol, respectively. organic-chemistry.org Specifically, reacting cyclopentanone with ethylmagnesium bromide would yield 1-ethylcyclopentanol.

The mechanism involves the attack of the nucleophilic carbon of the Grignard reagent on the electrophilic carbonyl carbon. organicchemistrytutor.com This step forms an alkoxide intermediate, which is then protonated during an acidic workup to yield the alcohol. organicchemistrytutor.com Subsequent acid-catalyzed dehydration of the resulting alcohol leads to the formation of an alkene. This elimination reaction typically follows Zaitsev's rule, favoring the formation of the more substituted, and thus more stable, alkene. In the case of 1-ethylcyclopentanol, dehydration can lead to the formation of both this compound and 1-ethylcyclopentene. The reaction conditions can be tuned to favor the formation of the exocyclic isomer.

Table 1: Grignard Reaction for this compound Synthesis

Reactant 1 Reactant 2 Intermediate Product
Cyclopentanone Ethylmagnesium Bromide 1-Ethylcyclopentanol This compound

Wittig Reaction Approaches and Mechanistic Considerations of Rearrangements

The Wittig reaction provides a versatile and widely used method for synthesizing alkenes from aldehydes or ketones. libretexts.org It involves the reaction of a carbonyl compound with a phosphorus ylide, also known as a Wittig reagent. wikipedia.org For the synthesis of this compound, cyclopentanone is reacted with ethylidenetriphenylphosphorane (Ph₃P=CHCH₃). rsc.org The key advantage of the Wittig reaction is the specific placement of the double bond, which is formed at the location of the original carbonyl group. masterorganicchemistry.com

The mechanism of the Wittig reaction is generally understood to proceed through a [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered ring intermediate called an oxaphosphetane. libretexts.orgwikipedia.org This intermediate then undergoes a retro-[2+2] cycloaddition to yield the alkene and triphenylphosphine (B44618) oxide. The high stability of the triphenylphosphine oxide byproduct is a major driving force for this reaction. lumenlearning.com

Interestingly, rearrangements can occur during Wittig reactions. For instance, the reaction of a specific cyclopentanone derivative with ethylidenetriphenylphosphorane has been reported to yield an ethylidenecyclohexane (B92872) derivative instead of the expected this compound. rsc.org This highlights that while the Wittig reaction is generally reliable for olefination, unexpected rearrangements can occur, and the reaction mechanism can be influenced by the specific substrates involved. rsc.org

Table 2: Wittig Reaction for this compound Synthesis

Reactant 1 Reactant 2 Key Intermediate Product
Cyclopentanone Ethylidenetriphenylphosphorane Oxaphosphetane This compound

Novel and Stereoselective Synthetic Strategies for this compound Analogues

Recent advancements in organic synthesis have led to the development of novel and highly selective methods for constructing this compound derivatives. These strategies offer greater control over the stereochemistry and substitution patterns of the final products.

Cycloaddition Reactions in the Synthesis of this compound Derivatives (e.g., [3+2] Cycloadditions)

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. nih.gov In particular, [3+2] cycloaddition reactions have been utilized to synthesize spirocyclic pyrrolidines from this compound derivatives. researchgate.netresearchgate.net This approach involves the reaction of an this compound derivative, acting as the dipolarophile, with an in situ generated azomethine ylide. researchgate.net These reactions can lead to the formation of complex spiro compounds containing the this compound motif. researchgate.net The development of asymmetric [3+2] cycloaddition reactions allows for the synthesis of chiral spiroisobenzofuran-1,3′-pyrrolidine derivatives in high yields and with excellent stereoselectivity. rsc.org Furthermore, transition-metal-free [3+2] cycloaddition reactions of diaryliodonium salts with 1,3-dicarbonyl compounds have been developed for the synthesis of benzofuran (B130515) derivatives, showcasing the versatility of this reaction class. rsc.org

Transition Metal-Catalyzed Syntheses Involving this compound Structures

Transition metal catalysis has become an indispensable tool in modern organic synthesis, enabling a wide range of transformations with high efficiency and selectivity. mdpi.commdpi.com Palladium-catalyzed reactions, in particular, have been employed in the synthesis of this compound derivatives. mdpi.com For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allow for the formation of carbon-carbon bonds under mild conditions and are tolerant of various functional groups. mdpi.com These methods can be used to introduce substituents onto the this compound scaffold. Transition metal catalysts, including those based on palladium and nickel, play a crucial role in forming C-N and C-O bonds, which is relevant for creating diverse derivatives. nih.gov The development of novel palladium-catalyzed domino reactions further expands the synthetic utility for creating complex heterocyclic structures. nih.gov

Exploitation of Domino Processes and Ene Reactions in Annulation Sequences

Domino reactions, also known as cascade reactions, allow for the formation of multiple chemical bonds in a single synthetic operation, leading to a rapid increase in molecular complexity from simple starting materials. thieme.deresearchgate.netlew.ro These processes are highly efficient and atom-economical. The synthesis of cyclopentane (B165970) derivatives can be achieved through domino sequences. For example, a rhodium-catalyzed domino sequence involving a carbene-initiated process can generate highly substituted cyclopentanes with excellent stereoselectivity. nih.govnih.gov This sequence can consist of multiple steps, including oxonium ylide formation, sigmatropic rearrangements, and an intramolecular carbonyl ene reaction. nih.govnih.gov

The ene reaction is a pericyclic reaction that involves the reaction of an alkene with an allylic hydrogen (the "ene") with a compound containing a multiple bond (the "enophile"). thieme.de This reaction can be incorporated into domino sequences to construct cyclopentane rings. For instance, a domino dehydration/intermolecular ketone-ene reaction catalyzed by a simple solid like MgCl₂ has been reported for the synthesis of functionalized alkenes. rsc.org Such processes can be performed under solventless conditions and even in a continuous flow setup, highlighting their potential for green and efficient synthesis. rsc.org

Table 3: Mentioned Chemical Compounds

Compound Name
1-Ethylcyclopentanol
1-Ethylcyclopentene
Azomethine ylide
Benzofuran
Cyclopentanone
Diaryliodonium salts
Ethylidenecyclohexane
This compound
Ethylidenetriphenylphosphorane
Ethylmagnesium bromide
Magnesium bromide
Oxaphosphetane
Pyrrolidine (B122466)
Spiroisobenzofuran-1,3′-pyrrolidine

Electrophilic Addition Reaction Mechanisms

The electron-rich double bond in this compound is susceptible to attack by electrophiles, initiating a variety of addition reactions. The mechanisms of these reactions are dictated by the nature of the electrophile and the reaction conditions.

The acid-catalyzed addition of water to this compound results in the formation of an alcohol. masterorganicchemistry.com This reaction proceeds via an electrophilic addition mechanism. libretexts.org

The process begins with the protonation of the alkene's double bond by a strong acid catalyst, like sulfuric acid (H₂SO₄), to generate a carbocation intermediate. libretexts.org The proton adds to the less substituted carbon of the double bond, leading to the formation of the more stable tertiary carbocation on the more substituted carbon. libretexts.orgopenstax.org This step is the rate-determining step of the reaction. masterorganicchemistry.com

Subsequently, a water molecule, acting as a nucleophile, attacks the electron-deficient carbocation. libretexts.orgpressbooks.pub This results in the formation of a protonated alcohol (an oxonium ion). masterorganicchemistry.compressbooks.pub In the final step, a weak base, such as water or the conjugate base of the acid catalyst (HSO₄⁻), deprotonates the oxonium ion to yield the final alcohol product and regenerate the acid catalyst. libretexts.orgpressbooks.pub Due to the formation of a carbocation intermediate, rearrangements are possible if a more stable carbocation can be formed through a hydride or alkyl shift. masterorganicchemistry.com The reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon atom. leah4sci.com

Step 1: Protonation of the double bond to form a tertiary carbocation.

Step 2: Nucleophilic attack by water on the carbocation.

Step 3: Deprotonation to form the alcohol.

The energy profile of this reaction shows that the initial protonation has the highest activation energy. pressbooks.pub

The addition of hydrogen halides (HX, where X = Cl, Br, I) to this compound is another example of an electrophilic addition reaction. leah4sci.com The reaction mechanism involves the protonation of the double bond to form the most stable carbocation intermediate, which is the tertiary carbocation. openstax.orgwikipedia.org The subsequent attack of the halide ion (X⁻) on the carbocation yields the corresponding alkyl halide. pressbooks.pub

The regioselectivity of this reaction is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon with more hydrogen substituents, and the halogen adds to the carbon with more alkyl substituents. wikipedia.org This is because the reaction proceeds through the most stable carbocation intermediate. wikipedia.orgleah4sci.com Therefore, the major product of the hydrohalogenation of this compound is the tertiary alkyl halide. chemistrysteps.com

Under certain conditions, such as in the presence of peroxides, the addition of HBr can proceed via a free-radical mechanism, leading to anti-Markovnikov addition. chegg.combyjus.com In this mechanism, the bromine radical adds first to the double bond to form the more stable tertiary radical, followed by abstraction of a hydrogen atom from HBr. chemistrysteps.com This results in the bromine atom being attached to the less substituted carbon. byjus.com This anti-Markovnikov addition is specific to HBr. chemistrysteps.com

Reaction ConditionMechanismRegioselectivityMajor Product
HX (HCl, HBr, HI) Electrophilic AdditionMarkovnikovHalogen on the more substituted carbon
HBr, Peroxides (ROOR) Free Radical AdditionAnti-MarkovnikovBromine on the less substituted carbon

Oxymercuration-demercuration is a two-step process for the hydration of alkenes that avoids carbocation rearrangements and follows Markovnikov's rule. libretexts.orgwikipedia.orglumenlearning.com

In the first step, oxymercuration, the alkene reacts with mercuric acetate (B1210297) [Hg(OAc)₂] in an aqueous solution. wikipedia.orgvedantu.com The electrophilic mercury species attacks the double bond to form a cyclic mercurinium ion intermediate. libretexts.orgvedantu.com This three-membered ring prevents rearrangements. libretexts.org A water molecule then attacks the more substituted carbon of the mercurinium ion from the anti-face, leading to the opening of the ring. libretexts.orgyoutube.com This results in an organomercury alcohol. nptel.ac.in

The second step, demercuration, involves the reduction of the organomercury intermediate with sodium borohydride (B1222165) (NaBH₄) in a basic solution. libretexts.orgwikipedia.org This step replaces the mercury-containing group with a hydrogen atom. wikipedia.org The demercuration step is not stereospecific and involves a radical mechanism, which can lead to a mixture of stereoisomers. wikipedia.org

Epoxidation of this compound involves the reaction of the alkene with a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA), to form an epoxide (or oxirane). saskoer.calibretexts.org An epoxide is a three-membered ring containing an oxygen atom. libretexts.org

The mechanism is a concerted process where the peroxyacid delivers an oxygen atom to the double bond in a single step. saskoer.caaklectures.com This concerted mechanism means that no carbocation intermediate is formed, and thus no rearrangements occur. aklectures.com

The addition of the oxygen atom occurs from one face of the double bond, resulting in a syn-addition. libretexts.org This means that the stereochemistry of the starting alkene is retained in the epoxide product. aklectures.comkhanacademy.org For example, a cis-alkene will give a cis-epoxide, and a trans-alkene will give a trans-epoxide. libretexts.org In the case of this compound, the oxygen atom can add from either the top or bottom face of the planar double bond, potentially leading to a mixture of enantiomers if the resulting epoxide is chiral. libretexts.org

ReagentProductKey Mechanistic FeatureStereochemistry
Peroxyacid (e.g., mCPBA) EpoxideConcerted, single-step reactionSyn-addition, stereospecific

Oxymercuration-Demercuration Mechanisms

Cycloaddition Reaction Mechanisms with this compound Derivatives

While information specifically on cycloaddition reactions of this compound is limited in the provided search results, the reactivity of similar methylenecyclopentane (B75326) suggests that this compound could participate in such reactions. Cycloaddition reactions involve the joining of two or more unsaturated molecules to form a cyclic adduct. The specific mechanisms would depend on the nature of the reacting partner.

Polymerization Reaction Mechanisms Involving this compound Monomers

This compound can act as a monomer in polymerization reactions, particularly through ring-opening metathesis polymerization (ROMP). wikipedia.org ROMP is a type of chain-growth polymerization driven by the relief of ring strain in cyclic olefins, although it can also be driven by entropy for larger, strainless macrocycles. wikipedia.orgnih.gov

The mechanism of homogeneous ROMP is well-understood and proceeds via an organometallic catalyst, often containing ruthenium, tungsten, or titanium. wikipedia.org The reaction is initiated by the coordination of the cyclic olefin to the metal catalyst, followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate. wikipedia.org Subsequent cycloreversion opens the ring and regenerates a metal-alkylidene complex, which can then react with another monomer unit, propagating the polymer chain. wikipedia.org

The properties of the resulting polymer, such as molecular weight and dispersity, can be controlled by the choice of catalyst and reaction conditions. nih.govrsc.org For instance, the use of specific catalysts can lead to living polymerizations, allowing for the synthesis of block copolymers. nih.gov Functional groups can also be incorporated into the polymer by using functionalized cyclopentene (B43876) derivatives. rsc.org

Radical Polymerization Kinetics

Radical polymerization is a chain polymerization method where a polymer is formed through the successive addition of radical building blocks. wikipedia.org The process is initiated by radicals, which can be generated through various mechanisms, often involving separate initiator molecules. wikipedia.org The initiating radical then adds to monomer units, propagating the polymer chain. wikipedia.org This method is highly versatile due to the relatively non-specific nature of radical chemical interactions. wikipedia.org

The rate of polymerization can be expressed by the following equation:

Rate = kp[M][M•]

Where:

kp is the rate constant for propagation

[M] is the monomer concentration

[M•] is the concentration of the growing radical chains

A steady-state assumption for the radical concentration allows for the derivation of a more detailed rate law that includes the initiator concentration and efficiency.

Cationic Polymerization Pathways

Cationic polymerization is a type of chain-growth polymerization where a cationic initiator transfers a charge to a monomer, rendering it reactive. wikipedia.org This reactive monomer then proceeds to react with other monomers to form a polymer. wikipedia.org Monomers suitable for cationic polymerization are typically limited to alkenes with electron-donating substituents and heterocycles. wikipedia.org The stability of the resulting carbocation is a critical factor; alkenes that can form stable cations are particularly susceptible to this polymerization method. libretexts.org

The polymerization process involves three main steps: initiation, propagation, and termination. wikipedia.org

Initiation: This can be achieved using classical protic acids, Lewis acids, carbenium ion salts, or ionizing radiation. wikipedia.org For alkenes, initiation involves the addition of an electrophile to the double bond, forming a carbocation. libretexts.org

Propagation: The carbocation formed during initiation adds to another monomer molecule, elongating the polymer chain. The rate of propagation is sensitive to the solvent and counterion used. wikipedia.org More polar solvents tend to increase the propagation rate by better solvating and separating the ions. wikipedia.org

Termination: The growing polymer chain can be terminated by various reactions, such as rearrangement or reaction with an impurity. libretexts.org

Chain transfer reactions can also occur, where the active center is transferred to another molecule, such as a monomer or solvent. wikipedia.org For some systems, living cationic polymerization is possible, where termination is effectively eliminated, allowing for the synthesis of well-defined polymers with controlled molecular weights and architectures. researchgate.net

Transition Metal-Catalyzed Polymerization Mechanisms

Transition metal catalysts, particularly those from the late transition metal series (e.g., nickel, palladium, iron, and cobalt), have gained significant attention for olefin polymerization. researchgate.netrsc.orgresearchgate.net These catalysts offer several advantages, including high activity, the ability to produce polymers with unique microstructures (like branched polyethylene), and the potential for polymerization in polar solvents. researchgate.netmdpi.com

The generally accepted mechanism for transition metal-catalyzed olefin polymerization is the coordination-insertion mechanism. researchgate.net This involves the following key steps:

Coordination: The alkene monomer coordinates to the active metal center. researchgate.net

Insertion: The coordinated alkene then inserts into the metal-carbon bond of the growing polymer chain. researchgate.net

The nature of the catalyst, including the metal center and the supporting ligands, plays a crucial role in determining the polymerization activity and the properties of the resulting polymer. researchgate.net For instance, late transition metal catalysts can often tolerate polar functional groups in the monomer, which is a significant challenge for early transition metal catalysts. rsc.org

A key feature of some late transition metal catalysts is their ability to undergo "chain-walking," which leads to the formation of branched polymers from linear alpha-olefins. researchgate.net The catalyst can move along the polymer chain before inserting the next monomer unit, resulting in branches.

The activity and selectivity of these catalysts can be tuned by modifying reaction conditions such as temperature, pressure, and the use of additives. mdpi.com For example, increasing the temperature often accelerates chain transfer reactions, leading to polymers with lower molecular weights. mdpi.com

Catalyst TypeKey FeaturesResulting Polymer Characteristics
Radical Polymerization Versatile, tolerant of various functional groupsCan produce a wide variety of polymers, control over stereochemistry can be challenging
Cationic Polymerization Requires electron-rich alkenes, sensitive to solventProduces polymers from specific monomers, can achieve living polymerization
Transition Metal Catalysis High activity, tunable, can produce unique microstructuresBranched or linear polymers, potential for incorporating polar monomers

Isomerization and Rearrangement Mechanisms Pertinent to this compound

Isomerization and rearrangement reactions are processes where the connectivity of atoms within a molecule is altered, leading to the formation of a constitutional isomer or a stereoisomer. uv.es These reactions can be promoted by various conditions, including acidic or basic environments, and are often influenced by thermodynamic factors. libretexts.org

For cyclic systems like this compound, ring strain can be a driving force for rearrangement. For instance, under certain catalytic conditions, this compound could potentially isomerize to the more thermodynamically stable methylenecyclohexane.

Common types of rearrangement reactions that share mechanistic principles potentially applicable to this compound under specific conditions include:

Pinacol Rearrangement: An acid-catalyzed rearrangement of a 1,2-diol to a ketone or aldehyde. libretexts.org This involves the formation of a carbocation and a subsequent 1,2-alkyl or -hydride shift.

Wagner-Meerwein Rearrangements: These are carbocation-mediated 1,2-rearrangements of the carbon skeleton. Such rearrangements are common in terpene chemistry and could be relevant to cyclic systems under acidic conditions.

Acid-Catalyzed Isomerization: Protic or Lewis acids can catalyze the isomerization of alkenes by protonating the double bond to form a carbocation, which can then lose a proton from a different position to form a new alkene isomer.

While specific studies on the isomerization of this compound are not abundant in the provided search results, the general principles of carbocation chemistry and acid-catalyzed rearrangements would be the primary mechanistic pathways to consider. The relative stability of the potential carbocation intermediates and the final alkene isomers would dictate the major products.

Computational Approaches to Reaction Mechanism Prediction and Validation

Computational chemistry has become an indispensable tool for elucidating and validating reaction mechanisms in organic chemistry. rsc.orgresearchgate.net By modeling the potential energy surface of a reaction, computational methods can provide detailed insights into transition states, intermediates, and reaction pathways. smu.edu

For a molecule like this compound, computational studies could be employed to investigate:

Polymerization Mechanisms: Quantum chemistry calculations can be used to model the transition states for monomer addition in radical, cationic, and transition metal-catalyzed polymerizations. This can help in understanding the kinetics and stereoselectivity of these reactions.

Isomerization Pathways: The energy barriers for different isomerization and rearrangement pathways can be calculated to predict the most likely reaction products under various conditions. This involves locating the transition state structures connecting this compound to its isomers.

Catalyst-Substrate Interactions: In transition metal-catalyzed reactions, computational models can be used to study the binding of this compound to the metal center and the subsequent insertion steps. This can aid in the design of more efficient and selective catalysts. researchgate.net

Common computational methods used for these purposes include:

Density Functional Theory (DFT): A widely used method for calculating the electronic structure of molecules, providing a good balance between accuracy and computational cost.

Ab initio methods: These are highly accurate methods based on first principles, but are computationally more expensive.

Molecular Dynamics (MD) simulations: These simulations can be used to study the dynamic behavior of molecules and reaction systems over time.

The results from computational studies, such as calculated activation energies and reaction enthalpies, can be compared with experimental data to validate the proposed mechanisms. ethz.ch This synergistic approach between theory and experiment is crucial for a comprehensive understanding of chemical reactivity. researchgate.net

Computational MethodApplication in Studying this compound ReactivityStrengths
Density Functional Theory (DFT) Calculating reaction energies, transition state structures, and activation barriers for polymerization and isomerization.Good balance of accuracy and computational cost for a wide range of systems.
Ab initio Methods High-accuracy benchmark calculations for key reaction steps.High accuracy, based on fundamental principles.
Molecular Dynamics (MD) Simulating the dynamic behavior of polymerization chains and solvent effects.Provides insights into the time-evolution of the system.

Advanced Spectroscopic Characterization and Structural Elucidation of Ethylidenecyclopentane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignmentnih.govacs.orgorganicchemistrydata.org

NMR spectroscopy stands as a cornerstone for determining the precise structure of organic molecules. acs.org For ethylidenecyclopentane, both one-dimensional and two-dimensional NMR techniques provide a complete picture of the atomic connectivity and spatial arrangement.

One-Dimensional NMR (¹H and ¹³C NMR) Chemical Shift and Coupling Constant Analysis

One-dimensional NMR spectra offer fundamental information about the chemical environment of each proton and carbon atom in the molecule. youtube.com The ¹H NMR spectrum indicates the number of different types of protons and their neighboring environments through chemical shifts (δ) and spin-spin coupling, while the ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. bhu.ac.in

¹H NMR Spectroscopy: The proton NMR spectrum of this compound shows distinct signals for the vinylic proton, the allylic protons on the cyclopentane (B165970) ring, the methyl group protons, and the remaining methylene (B1212753) protons of the ring.

Vinylic Proton (=CH-CH₃): This proton appears as a quartet due to coupling with the three protons of the methyl group.

Methyl Protons (=CH-CH₃): These protons appear as a doublet, coupling with the single vinylic proton.

Allylic Protons (C-CH₂-C=): The four protons on the two carbons adjacent to the double bond are deshielded and typically appear as a multiplet.

Cyclopentane Methylene Protons (-CH₂-): The remaining four protons on the cyclopentane ring appear further upfield, often as a complex multiplet.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum of this compound displays five distinct signals, corresponding to the seven carbon atoms in the molecule, indicating some degree of symmetry or chemical equivalence. docbrown.info

Quaternary Carbon (C=C): The sp²-hybridized carbon of the double bond that is part of the ring.

Vinylic Carbon (=CH): The sp²-hybridized carbon of the ethylidene group.

Allylic Carbons (CH₂): The two equivalent methylene carbons in the cyclopentane ring adjacent to the double bond.

Cyclopentane Carbons (CH₂): The two equivalent methylene carbons beta to the double bond.

Methyl Carbon (CH₃): The sp³-hybridized carbon of the ethyl group.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table presents expected chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz. Actual experimental values may vary slightly.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR experiments are crucial for confirming the structural assignments made from 1D spectra by revealing through-bond and through-space correlations. uvic.cayoutube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, a cross-peak would be observed between the vinylic proton quartet and the methyl doublet, confirming their connectivity. Additional correlations would be seen between the allylic protons and their adjacent methylene protons within the cyclopentane ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond couplings). sdsu.edu It allows for the unambiguous assignment of each protonated carbon signal. For example, the vinylic proton signal would show a cross-peak to the vinylic carbon signal, and the methyl proton signal would correlate with the methyl carbon signal. uvic.ca

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (¹H-¹³C long-range couplings). sdsu.edu It is invaluable for piecing together the carbon skeleton. Key correlations would include the methyl protons showing a cross-peak to the vinylic carbon and the quaternary sp² carbon, and the vinylic proton correlating to the allylic carbons and the quaternary sp² carbon. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other, which is essential for determining stereochemistry and conformation. bhu.ac.in In this compound, NOESY could reveal spatial proximity between the methyl group protons and the allylic protons on the same side of the molecule, helping to define the molecule's preferred conformation.

Table 2: Expected Key 2D NMR Correlations for this compound

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry for Functional Group Analysisscispace.comwiley.com

Characteristic Vibrational Modes of the Ethylidene and Cyclopentane Moieties

The spectrum of this compound is dominated by the vibrational modes of its two key components: the alkene-like ethylidene group and the alkane-like cyclopentane ring. libretexts.org

Ethylidene Group:

C=C Stretch: A moderate to weak band in the IR spectrum and a strong band in the Raman spectrum are expected around 1650-1680 cm⁻¹. The intensity difference is due to the low polarity but high polarizability of the C=C bond.

=C-H Stretch: A sharp band of medium intensity appears above 3000 cm⁻¹ (typically 3010-3050 cm⁻¹) in both IR and Raman spectra.

=C-H Bend: Out-of-plane (o.o.p.) bending vibrations for the trisubstituted alkene are expected in the IR spectrum around 800-840 cm⁻¹.

Cyclopentane Moiety:

C-H Stretch: Strong, sharp bands are observed below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the symmetric and asymmetric stretching of the CH₂ groups.

CH₂ Bend (Scissoring): A characteristic absorption of medium intensity occurs around 1450-1470 cm⁻¹.

C-C Stretch and Skeletal Vibrations: A complex series of weaker bands in the "fingerprint region" (below 1400 cm⁻¹) corresponds to the various C-C stretching and bending modes of the cyclopentane ring. purdue.edu

Table 3: Characteristic Vibrational Frequencies for this compound

Conformational Analysis via IR and Raman Spectroscopy

The cyclopentane ring is not planar and exists in dynamic equilibrium between different puckered conformations, primarily the "envelope" and "twist" forms. These conformers have slightly different energies and geometries, which can be distinguished by vibrational spectroscopy. nih.gov

While individual conformers are often not resolvable at room temperature due to rapid interconversion, low-temperature studies can sometimes "freeze out" the predominant conformer. youtube.com Subtle shifts in band positions or the appearance of new shoulders on existing peaks in the IR or Raman spectra as a function of temperature or solvent polarity can provide evidence for the presence of multiple conformers. Raman spectroscopy is particularly well-suited for studying conformational changes in hydrocarbon chains and rings. whiterose.ac.uk For this compound, specific low-frequency ring-puckering modes would be sensitive to the ring's conformation.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysiswikipedia.org

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. gbiosciences.com In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺˙), which then fragments in a predictable manner. libretexts.org

For this compound (C₇H₁₂, MW = 96.17 g/mol ), the mass spectrum would show a molecular ion peak at an m/z value of 96. nih.gov The fragmentation pattern would be influenced by the stability of the resulting carbocations and neutral radicals.

Key fragmentation pathways would likely include:

Loss of a methyl radical (•CH₃): Cleavage of the allylic C-C bond is favorable, leading to the loss of the methyl group from the ethylidene moiety. This would produce a stable, resonance-stabilized cation at m/z 81. This is often a prominent peak.

Loss of an ethyl radical (•C₂H₅): Although this would involve breaking the strong vinylic C-C bond, it can occur. A more likely route to losing 29 mass units is via ring-opening followed by rearrangement and cleavage, leading to a fragment at m/z 67.

Retro-Diels-Alder (RDA)-type fragmentation: The cyclic alkene structure can undergo fragmentation reminiscent of an RDA reaction. Following ionization, the cyclopentane ring can cleave, leading to the loss of ethene (C₂H₄, 28 mass units), resulting in a fragment ion at m/z 68. docbrown.info

Allylic cleavage of the ring: The C-C bond in the ring that is allylic to the double bond can cleave, leading to a stable allylic carbocation. This would result in a fragment at m/z 69 after loss of an ethyl radical. libretexts.org

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

Elucidation of Fragmentation Pathways

In mass spectrometry, particularly under electron impact (EI) ionization, the this compound molecule undergoes ionization to form a molecular ion (M•+), which is an energetically unstable radical cation. wikipedia.org This ion subsequently fragments through various dissociation pathways. The resulting fragmentation pattern serves as a molecular fingerprint. The study of these pathways is a core aspect of gas-phase ion chemistry, which investigates the intrinsic properties and reactivity of ions in a solvent-free environment. wikipedia.orgcolorado.edumun.ca

The fragmentation of the molecular ion (m/z = 96) is governed by the stability of the resulting fragment ions and neutral losses. Common fragmentation processes for alkenes and cycloalkanes include alpha-cleavage and rearrangements. libretexts.org For this compound, the key fragmentation pathways are predicted to be:

Loss of a methyl radical (•CH₃): Cleavage of the allylic C-C bond is a highly favored process, leading to the loss of a methyl group (15 Da). This results in the formation of a stable, resonance-delocalized cyclopentenyl cation, which would be observed as a prominent peak at m/z 81.

Loss of an ethyl radical (•C₂H₅): Another significant fragmentation involves the loss of an ethyl group (29 Da), producing a cyclopentadienyl-type fragment ion at m/z 67.

Retro-Diels-Alder (RDA) type reaction: Cleavage of the cyclopentane ring can occur, leading to the expulsion of a neutral ethene molecule (C₂H₄, 28 Da). This pathway would yield a radical cation fragment at m/z 68.

These fragmentation patterns are fundamental to identifying the compound from its mass spectrum.

Fragmentation PathwayNeutral LossMass of Neutral Loss (Da)Observed Fragment Ion (m/z)Proposed Fragment Structure
Allylic Cleavage•CH₃1581Cyclopentenyl cation
Vinyl Cleavage•C₂H₅2967Cyclopentadienyl cation
Ring Cleavage (RDA-type)C₂H₄28681,3-Pentadiene radical cation

High-Resolution Mass Spectrometry for Elemental Composition Validation

High-resolution mass spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high confidence. pnnl.govfilab.fr Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS instruments like Time-of-Flight (TOF) or Orbitrap analyzers can measure the mass-to-charge ratio (m/z) with exceptional accuracy, often to four or more decimal places. nih.govalgimed.com This precision allows for the calculation of a unique elemental formula.

For this compound, the molecular formula is C₇H₁₂. Its monoisotopic mass, calculated using the precise masses of the most abundant isotopes (¹²C and ¹H), is 96.0939 Da. lookchem.comnih.gov An HRMS measurement yielding a value extremely close to this theoretical mass (typically within a 5 ppm error margin) validates the elemental composition. nih.gov This high mass accuracy is crucial for distinguishing C₇H₁₂ from other potential molecular formulas that have the same nominal mass of 96 but different exact masses due to their different elemental compositions.

Molecular FormulaNominal Mass (Da)Monoisotopic (Exact) Mass (Da)Required Resolving Power (at m/z 96)
C₇H₁₂9696.09390-
C₆H₈O9696.05751~2,640
C₅H₄O₂9696.02113~1,320
C₅H₁₂N₂9696.10005~83,000

Integration of Multimodal Spectroscopic Data for Comprehensive Molecular Structure Determination

While HRMS confirms the elemental formula, a combination of spectroscopic techniques is essential to piece together the molecule's complete structure. neurips.ccarxiv.orggithub.io Integrating data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides complementary information, leaving no ambiguity as to the identity of this compound.

Mass Spectrometry (MS): Provides the molecular weight (96.17 g/mol ) and elemental formula (C₇H₁₂), as detailed previously. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of chemical bonds, identifying the functional groups present in the molecule. researchgate.net For this compound, key absorptions would include:

C-H stretch (sp²): A band just above 3000 cm⁻¹, characteristic of hydrogens attached to a double bond.

C-H stretch (sp³): Bands just below 3000 cm⁻¹, corresponding to the hydrogens on the cyclopentane ring and the methyl group.

C=C stretch: An absorption in the range of 1650-1680 cm⁻¹ indicating the presence of the exocyclic double bond.

=C-H bend: An out-of-plane bending vibration (wag) typically around 890 cm⁻¹ for a disubstituted geminal alkene.

¹H NMR Spectroscopy: This technique provides information about the chemical environment and connectivity of hydrogen atoms. The spectrum for this compound would show distinct signals for the three types of protons:

A signal for the vinylic proton (=CH-), appearing as a quartet due to coupling with the methyl protons.

A signal for the three methyl protons (-CH₃), appearing as a doublet coupled to the vinylic proton.

Multiple signals for the eight protons on the cyclopentane ring, with those adjacent to the double bond (allylic) shifted further downfield.

¹³C NMR Spectroscopy: This provides a count of the non-equivalent carbon atoms and information about their chemical environment (alkane, alkene, etc.). bhu.ac.in The spectrum would show five distinct signals:

Two signals in the sp² region (δ 110-150 ppm) for the two carbons of the double bond.

Three signals in the sp³ region (δ 10-40 ppm) for the carbons of the cyclopentane ring and the methyl group.

Spectroscopic TechniqueObserved FeatureInterpretation
Mass Spectrometry (HRMS)m/z = 96.0939Confirms elemental formula C₇H₁₂
Infrared (IR) Spectroscopy~3040 cm⁻¹, ~1660 cm⁻¹, ~890 cm⁻¹Presence of a C=C double bond with an attached hydrogen
¹H NMR SpectroscopySignals for vinylic, methyl, and aliphatic protons with specific splitting patternsConfirms the ethylidene group (=CH-CH₃) and cyclopentane ring structure
¹³C NMR Spectroscopy5 distinct signals (2 sp², 3 sp³)Confirms the carbon skeleton with two alkene carbons and three unique aliphatic carbons

Advanced Spectroscopic Techniques for Chiral Analysis

Chirality is a property of molecules that are non-superimposable on their mirror images, known as enantiomers. This compound itself is an achiral molecule as it possesses a plane of symmetry that bisects the double bond and the C3 and C4 carbons of the ring. Therefore, it does not exist as enantiomers and will not exhibit optical activity.

However, if a substituent were introduced on the cyclopentane ring at a position other than C1, a chiral center would be created, resulting in a chiral derivative. For such hypothetical chiral analogs of this compound, advanced spectroscopic methods would be required for chiral analysis. researchgate.netresearchgate.net These techniques are designed to differentiate between enantiomers.

Vibrational Optical Activity (VOA): Techniques like Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) measure the differential absorption or scattering of left and right circularly polarized infrared or Raman light, respectively. ethz.ch These methods are highly sensitive to the three-dimensional structure of chiral molecules.

Chiral Tag Rotational Spectroscopy: This method involves forming a non-covalent complex between the chiral analyte and a chiral molecule of known absolute configuration (a "chiral tag"). nih.gov The resulting diastereomeric complexes have distinct rotational spectra, which can be resolved, allowing for the determination of the absolute configuration of the analyte. nih.gov

Nuclear Magnetic Resonance (NMR) with Chiral Auxiliaries: Using chiral solvating agents or chiral derivatizing agents can induce a chemical shift difference between the signals of the two enantiomers in the NMR spectrum, allowing for their distinction and quantification.

TechniquePrinciple of Chiral DiscriminationApplicability
Vibrational Circular Dichroism (VCD)Differential absorption of left vs. right circularly polarized IR light.Analysis of chiral derivatives of this compound.
Raman Optical Activity (ROA)Differential intensity in Raman scattering of left vs. right circularly polarized light. ethz.chProvides detailed stereochemical information for chiral analogs.
Chiral Tag Rotational SpectroscopyFormation of diastereomeric complexes with distinct rotational constants. nih.govDetermination of absolute configuration in the gas phase.

Theoretical and Computational Studies on Ethylidenecyclopentane

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as ethylidenecyclopentane, at the atomic level. nih.gov These calculations can predict molecular geometries, energies, and electronic properties, which are crucial for interpreting and predicting chemical behavior. researchgate.netrsc.org

Density Functional Theory (DFT) has become a standard method for studying the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. researchgate.net For this compound, DFT calculations are used to determine its ground-state geometry, vibrational frequencies, and electronic properties. These calculations are foundational for predicting the molecule's stability and reactivity. nih.gov

DFT studies on related alkene systems have provided new insights into electronic effects that influence stability and reactivity. For instance, research has shown that alkyl groups in alkenes can function as moderate electron-withdrawing groups, a finding that challenges traditional textbook descriptions. researchgate.net This principle can be applied to this compound, where the ethylidene group's electronic influence on the cyclopentane (B165970) ring can be analyzed to predict its behavior in chemical reactions. researchgate.net By mapping the electrostatic potential and analyzing frontier molecular orbitals (HOMO and LUMO), DFT can identify sites susceptible to electrophilic or nucleophilic attack, thus predicting reaction pathways. nih.gov

Alongside DFT, both ab initio and semi-empirical methods are employed to study this compound. Ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2), are based on first principles without empirical parameters and can provide highly accurate results for molecular energies and structures, though at a higher computational expense. stlacs.org These methods are valuable for benchmarking the results from other computational approaches and for detailed analysis of subtle electronic effects.

Semi-empirical methods, which use parameters derived from experimental data, offer a faster alternative for calculations on larger systems or for preliminary analysis. google.com Methods like PM3 and the SPARC (SPARC Performs Automated Reasoning in Chemistry) model have been used to calculate properties like the heat of formation for a wide range of organic compounds, including this compound. uga.edu These methods are particularly useful for large-scale screening and for providing initial conformational analyses that can be refined with higher-level theories. uga.edu

Density Functional Theory (DFT) for Ground State Properties and Reactivity Prediction

Molecular Modeling and Dynamics Simulations for Conformational Landscapes

The flexibility of the cyclopentane ring and the attached ethylidene group means the molecule can exist in various spatial arrangements or conformations. ijpsr.com Molecular modeling and dynamics simulations are essential tools for exploring this conformational landscape. google.comnih.gov

The five-membered cyclopentane ring is not planar. It adopts puckered conformations, primarily the "envelope" and "twist" forms, to alleviate angle and torsional strain. These conformers can interconvert through a low-energy process known as pseudorotation. The presence of the exocyclic double bond of the ethylidene group influences the ring's preferred conformation.

Conformational analysis, often performed using molecular mechanics force fields, systematically explores the potential energy surface of the molecule by rotating its flexible bonds. ucsb.edu This process identifies the low-energy conformers and the energy barriers between them, providing a comprehensive picture of the molecule's structural dynamics. ijpsr.comucsb.edu For this compound, this involves analyzing the pucker of the cyclopentane ring in conjunction with the rotation around the C-C single bond of the ethylidene substituent.

As a non-polar hydrocarbon, the intermolecular interactions of this compound are dominated by weak London dispersion forces. saskoer.ca These forces arise from temporary fluctuations in electron density and are dependent on the molecule's surface area and polarizability. Molecular dynamics simulations can model the collective behavior of many this compound molecules, providing insight into bulk properties like boiling point and viscosity.

Solvent effects are critical in determining chemical reactivity and behavior in solution. mdpi.com Computational models account for these effects in two primary ways. Explicit solvent models surround the solute molecule with a number of individual solvent molecules, offering a highly detailed picture of specific interactions like hydrogen bonding (though not relevant for this compound in non-polar solvents). utwente.nl Implicit or continuum solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant, offering a computationally efficient way to include the general polarizing effect of the solvent on the solute. jlu.edu.cn

Conformational Analysis of the Cyclopentane Ring and Ethylidene Group

Computational Thermochemistry of this compound and Related Species

Computational thermochemistry focuses on calculating the thermodynamic properties of molecules, such as their enthalpy of formation (ΔfH°). This data is vital for predicting the heat released or absorbed in chemical reactions and for developing kinetic models of complex chemical processes, such as pyrolysis. escholarship.org Various computational methods, from semi-empirical to high-level ab initio calculations, are used to estimate these values. uga.edu The calculated values are often compared with experimental data to validate the computational methods. uga.edu

Below is a table summarizing key thermochemical data for this compound from both experimental measurements and computational predictions.

PropertyValueUnitsMethodSource
Standard Enthalpy of Formation (gas, ΔfH°gas)-20.0kJ/molChyd (Combustion Calorimetry) nist.gov
Standard Enthalpy of Formation (calculated)-21.26kJ/molSPARC (Semi-Empirical) uga.edu
Standard Enthalpy of Formation (calculated)-26.49kJ/molGroup Additivity (Benson) uga.edu
Isobaric Heat Capacity (liquid, Cp)181.20J/mol/KExperimental mdpi.com

Prediction of Standard Enthalpies of Formation and Reaction Energies

The standard enthalpy of formation (ΔHf°) is a fundamental thermodynamic property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. Computational methods are frequently employed to predict these values, which are crucial for determining the energetics of chemical reactions.

Various computational approaches, including ab initio, semi-empirical methods like PM3, and group additivity schemes, are used to calculate the standard enthalpy of formation. uga.edu One such method is the SPARC (SPARC Performs Automated Reasoning in Chemistry) calculator, developed by the Environmental Protection Agency. uga.edu SPARC utilizes chemical structure theory and perturbation theory to predict chemical properties, including the heat of formation. uga.edu For a set of 587 hydrocarbons, SPARC calculations have demonstrated a root mean square (RMS) deviation of 4.50 kJ mol-1. uga.edu

Group additivity methods, which are also widely used, estimate thermodynamic properties by summing the contributions of individual molecular groups. nist.gov Revisions to these group additivity values are periodically made to improve accuracy. nist.gov

Below is a table comparing the experimental and calculated standard enthalpies of formation for this compound and a related isomer.

Table 1: Experimental and Calculated Standard Enthalpies of Formation (ΔHf°) at 298 K

Compound CAS Number Experimental ΔHf° (kcal/mol) Calculated ΔHf° (kcal/mol) Difference (kcal/mol)
This compound 2146-37-4 -18.1 -15.5 -2.6
1-Ethylcyclopentene 2146-38-5 -22.92 -26.75 -3.83

Data sourced from studies on group additivity values and computational models. uga.edunist.gov

The enthalpy of hydrogenation, which is the enthalpy change when a compound reacts with hydrogen, is another important reaction energy. The heat of hydrogenation for this compound has been reported as -24.9 kcal/mol. illinois.eduresearchgate.net This value provides insight into the relative stability of the double bond in the molecule.

Gibbs Free Energy Calculations for Reaction Feasibility

Gibbs free energy (ΔG) is a key thermodynamic potential that can be used to predict the spontaneity and feasibility of a chemical reaction under constant temperature and pressure. A negative ΔG indicates a spontaneous reaction, while a positive ΔG suggests a non-spontaneous process. Computational methods allow for the calculation of Gibbs free energy changes for various reactions involving this compound.

Experimental and computational studies on the dehydration of secondary alcohols under hydrothermal conditions also highlight the importance of Gibbs free energy. acs.org In these systems, the formation of various products, including this compound from the dehydration of 2-methyl-1-cyclohexanol, is governed by the thermodynamics of the reaction pathways. acs.orgresearchgate.net Gibbs free energy minimization calculations can be used to predict the equilibrium distribution of products under specific conditions. researchgate.net

Computational Mechanistic Studies for Reaction Pathways and Transition States

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of transient intermediates and high-energy transition states.

Experimental studies on the reactions of organic compounds in water at elevated temperatures and pressures suggest that reaction pathways consist of stepwise reversible and irreversible processes. researchgate.net For example, the formation of five-membered ring compounds like this compound in methylcyclohexane (B89554) experiments provides evidence for carbon-centered cation intermediates formed via 1,2-alkyl shifts. researchgate.net

Characterization of Transition Structures and Activation Barriers

Transition state theory is a cornerstone of understanding reaction kinetics. The transition state is the highest energy point along the reaction coordinate, and the energy difference between the reactants and the transition state is the activation energy or barrier. Computational methods, such as density functional theory (DFT) and composite methods like G3(MP2,CC)//B3LYP, are used to locate and characterize these transition structures. escholarship.org

For complex reactions, identifying the correct transition state can be challenging. Intrinsic reaction coordinate (IRC) calculations are often performed to confirm that a calculated transition structure indeed connects the desired reactants and products. acs.orgescholarship.org The activation barriers calculated from these studies provide quantitative insights into reaction rates. For example, in the Baddeley reaction, the cyclization of an octalin-acylium adduct, which is a key step, was found to have a Gibbs energy of activation of 56 kJ mol-1. acs.org This computational result was in agreement with experimental kinetic data. acs.org

Application of Machine Learning and AI in Predicting this compound Chemical Behavior

In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools in chemistry for predicting molecular properties and reaction outcomes. These data-driven approaches can complement traditional computational methods.

ML models can be trained on large datasets of experimental and computational data to predict various chemical properties. asau.ru For example, ML models have been developed to predict the flash points and flammability limits of organic compounds. asau.ru While specific applications of ML to predict the full range of this compound's chemical behavior are still an emerging area, the principles have been established. For instance, ML models are being used to predict bond prices, a complex problem that shares similarities with predicting complex chemical interactions. researchgate.net Neural networks, a type of ML model, have been shown to have high accuracy in forecasting applications. researchgate.net

The development of predictive models for properties like the heat of combustion and other thermodynamic data can also be enhanced using ML techniques. asau.ru As more data on this compound and related compounds become available, the accuracy and applicability of ML models for predicting its chemical behavior are expected to grow.

Applications of Ethylidenecyclopentane in Advanced Chemical Synthesis and Materials Science

Ethylidenecyclopentane as a Versatile Building Block in Organic Synthesis

The distinct chemical structure of this compound, featuring a reactive exocyclic double bond, renders it a versatile building block for constructing complex molecular architectures. ontosight.ai Organic chemists utilize this compound and its derivatives to access a variety of intricate structures, including natural products and complex ring systems.

This compound serves as a key structural motif in annulation strategies for the total synthesis of certain natural products. A notable example is the development of a (Z)-ethylidenecyclopentane annulation method, which has been pivotal in the total syntheses of several sesquiterpenoid natural products. acs.orgresearchgate.net This method involves the copper(I)-catalyzed conjugate addition of a specific reagent to cyclic α,β-unsaturated ketones, followed by an intramolecular alkylation to form the characteristic this compound ring fused to another ring system. researchgate.net

This strategy has been successfully applied to the synthesis of the following natural products:

Natural ProductClassSynthetic Application of this compound
(±)-OplopanoneSesquiterpenoidThe (Z)-ethylidenecyclopentane annulation method was a key step in its total synthesis. acs.orgresearchgate.net
(±)-AnhydrooplopanoneSesquiterpenoidThe total synthesis was achieved using the annulation method featuring an this compound core. acs.orgresearchgate.net
(±)-8-epi-OplopanoneSesquiterpenoidIts total synthesis also relied on the strategic application of the (Z)-ethylidenecyclopentane annulation. acs.orgresearchgate.net

The reactivity of the ethylidene group makes the compound a valuable intermediate in cycloaddition reactions to form complex ring systems, particularly spirocycles. researchgate.netresearchgate.netosi.lv Research has demonstrated a straightforward method for synthesizing 2-benzylazaspiro[4.4]nonanes through the reaction of this compound derivatives with an N-benzyl azomethine ylide. researchgate.netosi.lv This reaction is a form of [3+2] cycloaddition, an efficient process for constructing five-membered rings. osi.lvresearchgate.netgla.ac.uk

Beyond spirocycles, the structural unit of this compound is integral to annulation methods that create fused ring systems. acs.org Methodologies such as dienyne ring-closing metathesis can be used to synthesize fused bicyclic compounds, where a smaller ring is fused to a larger one, demonstrating the versatility of alkene functionalities in building complex molecular frameworks. rsc.org

Cyclic SystemSynthetic MethodDescription
Spirocyclic Pyrrolidines[3+2] CycloadditionDerivatives of this compound react with azomethine ylides to form azaspiro[4.4]nonanes. researchgate.netresearchgate.netosi.lv
Fused Bicyclic SystemsAnnulationThe (Z)-ethylidenecyclopentane annulation method creates a cyclopentane (B165970) ring fused to another cyclic ketone. acs.orgresearchgate.net

Pharmaceutical intermediates are the chemical building blocks used to produce the final Active Pharmaceutical Ingredients (APIs). arborpharmchem.comglobelapharma.com The complex scaffolds derived from this compound are valuable in this context. The spirocyclic systems, particularly spirocyclic pyrrolidines synthesized from this compound derivatives, are recognized as important building blocks in medicinal chemistry. researchgate.netresearchgate.net These structures are considered "privileged substructures" because they are found in compounds active against various biological targets. researchgate.net For example, the spirocyclic pyrrolidine (B122466) core is a key intermediate in the synthesis of certain antibacterial drugs like Sitafloxacin. researchgate.net

Similarly, in the agrochemical sector, there is a continuous need for novel molecules to serve as effective and environmentally benign pesticides and herbicides. techsciresearch.com The synthesis of these complex agrochemicals relies on advanced intermediates that allow for precise molecular construction. The unique three-dimensional structures, such as the spirocycles and fused rings derived from this compound, provide a structural diversity that is valuable for developing next-generation agrochemical products. researchgate.nettechsciresearch.com

Intermediate in the Formation of Spirocyclic Systems and Fused Rings

Contributions to Polymer Chemistry and Materials Science

While specific, large-scale applications of this compound in polymer manufacturing are not extensively documented, its structure is relevant to the principles of polymer and materials science. ontosight.ai The design of novel materials with specific functionalities is a core aspect of materials science, often driven by the synthesis of unique molecular structures. researchgate.net

As a cyclic alkene, this compound can theoretically participate in addition polymerization reactions, where the double bond breaks to form a long polymer chain. studymind.co.uksigmaaldrich.com The incorporation of its cyclopentyl group into a polymer backbone would significantly influence the material's properties. Unlike polymers made from simple linear alkenes, such as polyethylene, a polymer derived from this compound would have bulky cyclic groups pendant to the main chain.

The synthesis of specialty polymers often involves using unique monomers to create materials with specific, desirable characteristics. mdpi.comsymeres.com The inclusion of the cyclopentane ring could lead to:

Altered Thermal Properties: The rigid ring structure could increase the glass transition temperature (Tg) of the polymer, making it more stable at higher temperatures.

Modified Mechanical Strength: The bulky side groups could affect how the polymer chains pack together, influencing properties like hardness, tensile strength, and flexibility. chemistrystudent.comunacademy.com

Controlled Flexibility: The presence of the cyclic group can restrict the rotation of the polymer backbone, leading to a more rigid material compared to its non-cyclic counterparts. unacademy.com

The development of advanced materials is intrinsically linked to the ability to control molecular structure to achieve desired macroscopic properties. researchgate.netscilit.com The synthesis of polymers from monomers like this compound is a route toward creating materials with tailored characteristics. symeres.comgatech.edu By copolymerizing this compound with other vinyl monomers (e.g., acrylates, styrene), a wide range of materials with finely tuned properties could be accessed. rsc.org

For instance, the incorporation of the non-polar, cyclic aliphatic structure of this compound could be used to modify the surface properties, solubility, and mechanical behavior of a host polymer. unacademy.comxometry.com This approach is central to creating advanced materials for specialized applications, from high-performance plastics to novel biocompatible materials for medical devices. sigmaaldrich.comoatext.com

The following table provides a theoretical comparison of properties that might be expected from a homopolymer of this compound versus a common polymer like High-Density Polyethylene (HDPE), based on general principles of polymer science. chemistrystudent.comunacademy.comxometry.com

PropertyHigh-Density Polyethylene (HDPE)Hypothetical Poly(this compound)Rationale for Difference
Chain Structure Linear chains with minimal branching.Polymer chain with pendant cyclopentyl groups.The monomer structure directly dictates the side groups on the polymer backbone.
Chain Packing High, due to regular linear structure.Lower, due to bulky, irregular side groups.Bulky side groups hinder the ability of polymer chains to pack closely in an ordered, crystalline fashion. chemistrystudent.com
Density Higher (e.g., ~0.95 g/cm³).Potentially lower.Less efficient chain packing leads to more free volume and lower overall density. unacademy.com
Melting Point Relatively high (e.g., ~130 °C).Likely lower for a crystalline form or amorphous.Disruption of crystalline packing by bulky groups reduces the energy required to melt the material. chemistrystudent.com
Stiffness High.Potentially higher due to rigid rings.The inherent rigidity of the cyclopentane rings could increase the stiffness of the polymer backbone.

Monomer in the Synthesis of Specialty Polymers and Copolymers

Exploration of this compound Derivatives in Medicinal Chemistry

This compound and its derivatives have emerged as valuable building blocks in the field of medicinal chemistry, primarily due to their utility in the synthesis of complex molecular scaffolds. These scaffolds are instrumental in the discovery of new therapeutic agents. A significant area of application is in the construction of spirocyclic compounds, which have gained considerable attention in drug discovery for their potential to confer advantageous physicochemical and metabolic properties to drug candidates. researchgate.net

One of the key applications of this compound derivatives is in the synthesis of spirocyclic pyrrolidines. researchgate.net These nitrogen-containing heterocyclic systems are prevalent in a wide array of biologically active compounds and natural products. The synthesis of novel spirocyclic pyrrolidines can be achieved through a [3+2] cycloaddition reaction involving an electron-deficient exocyclic alkene derived from this compound and an in situ generated N-benzyl azomethine ylide. researchgate.netresearchgate.net This method has been successfully employed to create the central diamine core of known antibacterial agents like Sitafloxacin and Olamufloxacin. researchgate.net

The rigid, three-dimensional structure of spirocycles, such as those derived from this compound, is a desirable feature in modern drug design. This structural rigidity can lead to a reduced conformational entropy penalty upon binding to a biological target, potentially increasing binding affinity and specificity. nih.gov The exploration of chemical space around these spirocyclic scaffolds allows for the generation of libraries of compounds for biological screening. researchgate.net For instance, the synthesis of 2-benzylazaspiro[4.4]nonanes from this compound derivatives provides a pathway to novel compounds with potential therapeutic applications. researchgate.net

While extensive pharmacological data on a wide range of specific this compound-derived drugs is not broadly published, the focus of current research lies in its role as a key starting material for creating diverse and complex molecular architectures for drug discovery programs. drugpatentwatch.com The ability to generate novel spirocyclic systems from this compound derivatives underscores its importance in the ongoing search for new and more effective medicines.

Industrial Applications in Specialty Chemicals and Advanced Reagents

This compound is recognized as a specialty chemical, a category of chemical products known for their performance and function in specific applications. sigmaaldrich.com Unlike bulk chemicals produced in large quantities, specialty chemicals like this compound are typically manufactured in smaller volumes for more specialized uses, often as intermediates in the synthesis of other high-value compounds. sigmaaldrich.comboronmolecular.comcuriaglobal.com

In the realm of advanced chemical synthesis, this compound serves as a versatile reagent and building block. Its chemical structure, featuring a reactive exocyclic double bond, makes it amenable to various chemical transformations. This reactivity is harnessed in organic synthesis to construct more complex molecules for diverse applications, including the potential production of agrochemicals and pharmaceuticals. boronmolecular.com The synthesis of fine chemicals, which are pure, single substances produced in limited quantities with specific properties, often relies on such specialized starting materials. boronmolecular.com

While specific, large-scale industrial processes detailing the use of this compound are not widely disclosed, its classification as a specialty chemical and its utility in organic synthesis point to its role in the production of a variety of chemical products. The principles of chemical synthesis involve selecting particular reagents, like this compound, to form a product with specific desired properties. camachem.com

The potential for this compound and similar cyclic hydrocarbons to be used in the flavor and fragrance industry also exists. Many compounds with cyclic structures are valued for their unique organoleptic properties and are used to create specific scents and tastes. google.comresearchgate.netdoingsts.com Although direct evidence of this compound's widespread use in commercial flavors and fragrances is not prominent, its structural motifs are relevant to this sector.

There is currently limited information available regarding the specific application of this compound in the field of materials science, particularly in polymer chemistry. While it is a hydrocarbon monomer, its direct use in the synthesis of commercially significant polymers is not well-documented in the available literature.

Environmental Implications and Green Chemistry Research for Ethylidenecyclopentane

Environmental Fate and Degradation Pathways of Ethylidenecyclopentane

The journey of a chemical compound in the environment, including its transformation and breakdown, is known as its environmental fate. For this compound, an unsaturated cyclic hydrocarbon, its reactivity is largely dictated by the exocyclic carbon-carbon double bond.

Photochemical degradation involves the breakdown of compounds by light energy. For alkenes like this compound, one of the most significant atmospheric degradation pathways is ozonolysis. wikipedia.org This reaction involves the cleavage of the carbon-carbon double bond by ozone (O₃), a process that is particularly relevant in the troposphere. wikipedia.org

The generally accepted mechanism for this reaction is the Criegee mechanism, which proceeds through the formation of an unstable primary ozonide (molozonide), followed by rearrangement to a more stable secondary ozonide. msu.edu This ozonide can then be cleaved under various conditions to yield carbonyl compounds. wikipedia.orgorganic-chemistry.org In the case of this compound, reductive ozonolysis would cleave the double bond to produce two smaller, more readily degradable molecules: Cyclopentanone (B42830) and Acetaldehyde. quora.com

Table 1: Predicted Products of this compound Ozonolysis

ReactantPredicted ProductsReaction Type
This compoundCyclopentanone, AcetaldehydeOzonolysis

This table outlines the expected products from the cleavage of the double bond in this compound by ozone.

Direct irradiation with UV light can also contribute to the degradation of cyclic alkanes and alkenes, though the specific mechanisms and products for this compound are not well-documented. core.ac.ukwikipedia.org The presence of other atmospheric oxidants, such as hydroxyl radicals (•OH), would also contribute to its degradation, likely through addition to the double bond, initiating a cascade of further reactions.

Biotransformation is the chemical modification of a substance by a living organism, while biodegradation is the breakdown of organic matter by microorganisms into simpler substances. msu.edu While specific studies on the biodegradation of this compound are scarce, research on related hydrocarbons provides insight into its likely fate.

Microorganisms, including various bacteria and fungi, are known to degrade hydrocarbons. nih.govbrainly.com The initial step in the aerobic biodegradation of alkenes often involves enzymes called oxygenases, which introduce oxygen atoms into the molecule, making it more susceptible to further breakdown. nih.govnih.gov For cyclic alkenes, this can lead to ring cleavage and the formation of intermediates that can enter central metabolic pathways. nih.govadichemistry.com

Studies on compounds like methylenecyclopentane (B75326), a close structural analog, indicate that it can serve as a model compound in biodegradation research. smolecule.com The exocyclic double bond is a likely point of initial enzymatic attack. science.gov Microbial consortia from diverse environments have demonstrated the ability to rapidly metabolize alkenes of various chain lengths, suggesting that microorganisms capable of degrading this compound are likely widespread. nih.gov The process of biodegradation can be influenced by several factors, including the availability of nutrients, oxygen levels, temperature, and pH. shivajicollege.ac.in

Table 2: Potential Microbial Degradation Mechanisms for Cyclic Alkenes

Microbial ProcessKey EnzymesPotential Outcome for this compound
Aerobic DegradationOxygenases, PeroxidasesCleavage of the double bond, hydroxylation, leading to the formation of alcohols, ketones, or carboxylic acids.
Anaerobic DegradationFumarate AdditionActivation of the hydrocarbon for further breakdown under anoxic conditions.

This table summarizes potential pathways for the microbial breakdown of cyclic alkenes like this compound, based on existing research on hydrocarbon biodegradation.

Photochemical Degradation Studies

Sustainable Synthesis and Process Development for this compound

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org For this compound, this involves developing synthetic routes that are more efficient and environmentally friendly.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. libretexts.org A common method for synthesizing this compound is the Wittig reaction, which involves reacting Cyclopentanone with a phosphorus ylide, such as Ethyltriphenylphosphonium bromide. adichemistry.comyoutube.com

While often effective in terms of yield, the Wittig reaction is a classic example of a process with poor atom economy. libretexts.org This is due to the formation of a stoichiometric amount of Triphenylphosphine (B44618) oxide as a byproduct, which has a high molecular weight and is considered waste. ekb.eg

Table 3: Atom Economy Calculation for the Wittig Synthesis of this compound

ReactantMolecular FormulaMolecular Weight ( g/mol )
CyclopentanoneC₅H₈O84.12
Ethyltriphenylphosphonium bromideC₂₀H₂₀PBr371.25
Total Reactant Mass 455.37
Product Molecular Formula Molecular Weight ( g/mol )
This compoundC₇H₁₂96.17
Byproduct Molecular Formula Molecular Weight ( g/mol )
Triphenylphosphine oxideC₁₈H₁₅PO278.28
Hydrogen bromideHBr80.91

Atom Economy = (Mass of desired product / Total mass of reactants) x 100 Atom Economy = (96.17 / 455.37) x 100 ≈ 21.1%

This table demonstrates the low atom economy of a standard Wittig reaction for producing this compound. Note: The calculation assumes the ylide is generated in situ from the phosphonium (B103445) salt and a base, and for simplicity, the base is not included in the mass balance, which would further lower the atom economy.

To address the poor atom economy of reactions like the Wittig, research has focused on developing greener catalytic alternatives. youtube.com

Catalytic Wittig Reactions: Modifications to the Wittig reaction aim to use a catalytic amount of the phosphorus reagent, which is regenerated in a catalytic cycle. This significantly reduces waste. wikipedia.org Some approaches have explored the use of more environmentally friendly reducing agents like poly(methylhydrosiloxane) (B7799882) (PMHS) and greener solvents. numberanalytics.com

Olefin Metathesis: Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds, for which Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock were awarded the 2005 Nobel Prize in Chemistry. harvard.edulibretexts.org This reaction, often employing well-defined ruthenium (Grubbs' catalysts) or molybdenum (Schrock's catalysts) complexes, can be highly efficient and generate less waste than stoichiometric reactions. diva-portal.org Cross-metathesis could potentially be employed to synthesize this compound from a suitable cyclopentene (B43876) derivative and a simple alkene, with the only byproduct being a volatile alkene like ethylene. libretexts.org

Table 4: Comparison of Synthetic Strategies for this compound

Synthetic MethodGreen Chemistry AdvantageKey Challenge
Catalytic Wittig ReactionReduces phosphine (B1218219) oxide waste.Requires development of efficient catalytic cycles.
Olefin MetathesisHigh atom economy, often uses milder conditions.Catalyst cost and sensitivity, potential for side reactions.
Greener Solvents/ReagentsReduces use of hazardous materials.Ensuring reaction efficiency and selectivity.

This table compares traditional and greener approaches for the synthesis of this compound, highlighting their advantages and associated challenges.

Optimization of Atom Economy in Synthetic Routes

Life Cycle Assessment (LCA) Methodologies for this compound Production and Use

A Life Cycle Assessment (LCA) is a systematic methodology for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction through to processing, manufacture, use, and end-of-life. While no specific LCA for this compound has been published, the established methodologies for specialty chemicals provide a framework for such an assessment. nih.gov

An LCA for this compound would involve:

Goal and Scope Definition: Defining the purpose of the assessment, the functional unit (e.g., 1 kg of this compound), and the system boundaries (e.g., "cradle-to-gate" or "cradle-to-grave").

Life Cycle Inventory (LCI): Quantifying the inputs (raw materials, energy, water) and outputs (emissions to air, water, and soil; waste; byproducts) for each stage of the life cycle. harvard.edu This is often the most data-intensive phase and can be challenging for specialty chemicals due to confidential process information. harvard.edu

Life Cycle Impact Assessment (LCIA): Evaluating the potential environmental impacts associated with the LCI data. This includes assessing various impact categories.

Interpretation: Analyzing the results to identify the major environmental "hotspots" in the life cycle and providing recommendations for improvement.

Table 5: Potential Environmental Impact Categories in an LCA of this compound

Impact CategoryDescription
Global Warming PotentialContribution to climate change (carbon footprint).
Ozone Depletion PotentialImpact on the stratospheric ozone layer.
Acidification PotentialContribution to acid rain.
Eutrophication PotentialImpact of nutrient enrichment on aquatic ecosystems.
Resource DepletionConsumption of non-renewable resources (e.g., fossil fuels).
Human ToxicityPotential harm to human health.

This table lists key environmental impact categories that would be considered in a comprehensive Life Cycle Assessment of this compound, based on standard LCA methodologies for chemical products.

By applying LCA methodologies, manufacturers and users of this compound can gain a more holistic understanding of its environmental footprint and identify opportunities for sustainable innovation, from selecting greener synthetic routes to optimizing energy usage and managing end-of-life scenarios. nih.gov

Computational Ecotoxicology and Environmental Risk Assessment Models for Analogous Cyclic Alkenes

In the absence of extensive empirical data for this compound, computational ecotoxicology and environmental risk assessment models provide crucial, cost-effective alternatives for estimating its potential environmental impact. researchgate.net These in silico methods utilize the chemical's structure to predict its environmental fate and toxicological effects by drawing comparisons to structurally similar compounds, known as analogous cyclic alkenes. rivm.nl

Quantitative Structure-Activity Relationship (QSAR) models are central to this predictive approach. nih.gov The fundamental principle of QSAR is to establish a mathematical relationship between the structural or physicochemical properties of a series of chemicals and their biological or ecotoxicological activities. rivm.nl For cyclic alkenes like this compound, these models are developed by correlating molecular descriptors with observed toxicological endpoints from a dataset of similar chemicals. researchgate.net These models are vital tools for prioritizing chemicals for further testing and for filling data gaps in risk assessments. nih.gov

The predictive power of QSAR models relies on molecular descriptors that quantify various aspects of a chemical's structure. For analogous cyclic alkenes, these descriptors typically fall into several categories:

Lipophilicity: Often represented by the logarithm of the octanol-water partition coefficient (logP or log Kₒw), this descriptor is a primary indicator of a substance's potential for bioaccumulation in living tissues. researchgate.nettamu.edu

Electronic Properties: Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate a molecule's reactivity. diva-portal.orgmdpi.com For an alkene, the properties of the C=C double bond are particularly important for predicting reactions like ozonolysis. nih.gov

Steric and Topological Properties: These descriptors account for the molecule's size, shape, and branching. For a substituted cycloalkane, steric hindrance around the double bond can influence reaction rates and biological interactions. nih.govrsc.org

These computational models are used to estimate a range of critical environmental endpoints. Key predicted endpoints for risk assessment include acute aquatic toxicity (e.g., 96h LC₅₀ in fish), biodegradability, and the bioconcentration factor (BCF). researchgate.nettamu.edud-nb.info Publicly available modeling suites like the EPA's EPI Suite™ (which includes ECOSAR) and OPERA are frequently used to generate these predictions for regulatory purposes. tamu.edud-nb.info

The table below summarizes prominent computational models and systems applicable to the environmental risk assessment of cyclic alkenes and other organic compounds.

Model/System NameApplicable Chemical DomainPredicted EndpointsBasis of Model
ECOSAR (Ecological Structure Activity Relationships)Organic chemicals, including neutral organics like alkanes and alkenes. rivm.nlnih.govAcute toxicity (LC₅₀, EC₅₀) and chronic toxicity to fish, aquatic invertebrates, and algae. tamu.eduStructure-Activity Relationships (SARs) based on chemical class. tamu.edu
OPERA (OPEn (Q)SAR App)Heterogeneous organic chemicals. d-nb.infoPhysicochemical properties (logP, water solubility), environmental fate (biodegradability, BCF), and toxicity endpoints. tamu.edud-nb.infoQSAR models based on curated data from the PHYSPROP database. d-nb.info
USEtoxVarious organic and inorganic chemicals. rsc.orgHuman toxicity and ecotoxicity characterization factors for life cycle assessments. rsc.orgScientific consensus model linking fate, exposure, and effects. rsc.org
BETR (Berkeley-Trent) / Fugacity ModelsPersistent and mobile organic chemicals. trentu.caEnvironmental fate, transport, and partitioning between air, water, soil, and biota. trentu.caMultimedia mass balance models based on the fugacity concept. trentu.ca

The selection of appropriate molecular descriptors is fundamental to building a robust and predictive QSAR model. For a compound like this compound, the model would rely on descriptors that capture its identity as a substituted, cyclic alkene.

Descriptor TypeSpecific Descriptor ExampleRelevance to Cyclic Alkenes
Lipophilicity / HydrophobicitylogP (Octanol-water partition coefficient)Predicts bioaccumulation in fatty tissues and partitioning in the environment. researchgate.net
ElectronicHOMO/LUMO Energy GapIndicates chemical reactivity, particularly at the double bond site. diva-portal.org
TopologicalStructural Information Content (SIC)Quantifies molecular size and complexity, influencing transport and receptor fitting. mdpi.com
Quantum ChemicalDipole MomentDescribes the polarity of the molecule, affecting its interaction with polar media like water. researchgate.net
StructuralFragment Counts (e.g., count of C=C bonds)Identifies the presence of key functional groups that determine the chemical class and reactive sites. mdpi.com

A critical aspect of using these models is defining their applicability domain (AD). nih.govnih.gov The AD ensures that predictions are made only for chemicals that are structurally similar to those used to build the model, thereby ensuring the reliability of the prediction. nih.gov For this compound, a reliable prediction would require a model trained on a dataset containing other cyclic and exocyclic alkenes. While computational models are powerful tools, their predictions are estimations and should ideally be confirmed with targeted experimental data when high certainty is required for risk assessment. ecetoc.org

Q & A

Q. What are the established methods for synthesizing ethylidenecyclopentane, and how can researchers optimize yield and purity?

this compound (CAS 2146-37-4) is typically synthesized via acid-catalyzed cyclization of appropriate precursors, such as ethylidene derivatives of cyclic ketones. Key steps include:

  • Reagent selection : Use of Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., H₂SO₄) to facilitate cyclization .
  • Purification : Distillation under reduced pressure (boiling point: 112–114°C) to isolate the product, followed by characterization via NMR (¹H/¹³C) and GC-MS to confirm purity (>95%) .
  • Yield optimization : Adjust reaction temperature (70–90°C) and stoichiometric ratios to minimize side reactions like polymerization .

Q. How can researchers characterize the thermal stability of this compound under varying conditions?

Thermal stability assessments require:

  • Differential Scanning Calorimetry (DSC) : To measure decomposition onset temperatures (e.g., ~250°C under nitrogen) .
  • Thermogravimetric Analysis (TGA) : Quantify mass loss rates under controlled heating (e.g., 10°C/min) .
  • Pressure monitoring : For closed-system studies to evaluate stability under industrial storage conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction mechanisms involving this compound?

Discrepancies in mechanistic studies (e.g., radical vs. ionic pathways) can be addressed via:

  • Isotopic labeling : Track hydrogen/deuterium exchange in intermediates using mass spectrometry .
  • Computational modeling : Compare DFT-calculated activation energies with experimental kinetic data to validate pathways .
  • Controlled variable testing : Systematically alter solvent polarity or catalyst loading to isolate dominant mechanisms .

Q. How can researchers validate computational models predicting this compound’s reactivity in novel environments?

Cross-validation involves:

  • Benchmarking : Compare computed thermodynamic parameters (e.g., ΔG‡) with experimental Arrhenius plots from kinetic studies .
  • Sensitivity analysis : Test model robustness by varying input parameters (e.g., solvent dielectric constant) .
  • Experimental corroboration : Synthesize predicted intermediates (e.g., carbocationic species) using superacid media and characterize via cryogenic NMR .

Q. What methodologies are recommended for analyzing contradictory spectral data in this compound derivatives?

Contradictions in NMR/IR spectra (e.g., unexpected splitting or peak shifts) require:

  • Multi-technique validation : Use XRD for crystallographic confirmation of structure and DFT-simulated spectra to match observed peaks .
  • Error analysis : Quantify instrument precision (e.g., ±0.01 ppm for NMR) and environmental factors (e.g., temperature drift) .
  • Literature reconciliation : Compare findings with prior studies, noting differences in experimental conditions (e.g., solvent effects on chemical shifts) .

Methodological Guidelines

  • Experimental design : Follow protocols from Beilstein Journal of Organic Chemistry for reproducibility, including detailed supplementary data on reaction conditions and error margins .
  • Data presentation : Use tables to compare key properties (e.g., boiling points, spectral peaks) across studies (Table 1) .

Table 1 : Key Physicochemical Properties of this compound

PropertyValueMethod/Reference
Boiling Point112–114°CDistillation
Density0.8 g/cm³Pycnometry
¹H NMR (CDCl₃)δ 1.2–1.8 (m, cyclopentyl)Bruker 400 MHz
  • Critical analysis : Discuss limitations (e.g., small sample sizes in kinetic studies) and propose follow-up experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.